molecular formula C11H6F2O3 B15316545 5-(3,5-Difluorophenyl)-2-furancarboxylic acid

5-(3,5-Difluorophenyl)-2-furancarboxylic acid

Katalognummer: B15316545
Molekulargewicht: 224.16 g/mol
InChI-Schlüssel: HUYZEVMNBVXIRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,5-Difluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a 3,5-difluorophenyl group at the 5-position. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-difluorophenyl)furan-2-carboxylic acid typically involves the Suzuki coupling reaction. This reaction is performed by coupling 3,5-difluorophenyl boronic acid with a furan derivative, such as 5-bromofuran-2-carboxylic acid, in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3,5-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-(3,5-difluorophenyl)furan-2-methanol or 5-(3,5-difluorophenyl)furan-2-aldehyde.

    Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3,5-Difluorophenyl)furan-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(3,5-difluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

  • 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid
  • 5-(3,5-Dimethylphenyl)furan-2-carboxylic acid
  • 5-(3,5-Difluorophenyl)thiophene-2-carboxylic acid

Comparison: 5-(3,5-Difluorophenyl)furan-2-carboxylic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H6F2O3

Molekulargewicht

224.16 g/mol

IUPAC-Name

5-(3,5-difluorophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H6F2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15)

InChI-Schlüssel

HUYZEVMNBVXIRL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.